L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester
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Overview
Description
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester is a chemical compound with the molecular formula C16H28ClNO9 and a molecular weight of 413.85 g/mol . This compound is known for its unique structure, which includes an L-aspartic acid backbone modified with a chloroacetyl group and two bis[2-(2-methoxyethoxy)ethyl] ester groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester involves several steps. The primary synthetic route includes the chloroacetylation of L-aspartic acid followed by esterification with 2-(2-methoxyethoxy)ethanol. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield .
Chemical Reactions Analysis
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester groups may facilitate the compound’s solubility and transport within biological systems .
Comparison with Similar Compounds
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester can be compared with other similar compounds such as:
L-Aspartic acid, N-(bromoacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester: Similar structure but with a bromoacetyl group instead of chloroacetyl.
L-Glutamic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester: Similar structure but with L-glutamic acid instead of L-aspartic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
646530-57-6 |
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Molecular Formula |
C16H28ClNO9 |
Molecular Weight |
413.8 g/mol |
IUPAC Name |
bis[2-(2-methoxyethoxy)ethyl] (2S)-2-[(2-chloroacetyl)amino]butanedioate |
InChI |
InChI=1S/C16H28ClNO9/c1-22-3-5-24-7-9-26-15(20)11-13(18-14(19)12-17)16(21)27-10-8-25-6-4-23-2/h13H,3-12H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
VKNSMBOCZRFGDJ-ZDUSSCGKSA-N |
Isomeric SMILES |
COCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOC)NC(=O)CCl |
Canonical SMILES |
COCCOCCOC(=O)CC(C(=O)OCCOCCOC)NC(=O)CCl |
Origin of Product |
United States |
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